2-[(2,2-Difluoroethyl)amino]ethan-1-ol
Overview
Description
2-[(2,2-Difluoroethyl)amino]ethan-1-ol is a chemical compound with the molecular formula C4H9F2NO and a molecular weight of 125.12 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Difluoroethyl)amino]ethan-1-ol typically involves the reaction of 2,2-difluoroethylamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Difluoroethyl)amino]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted compounds .
Scientific Research Applications
2-[(2,2-Difluoroethyl)amino]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,2-Difluoroethyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(2,2-Difluoroethyl)amino]ethan-1-ol include:
- 2,2-Difluoroethylamine
- 2-(2,2-Difluoroethoxy)ethanol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2,2-difluoroethylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO/c5-4(6)3-7-1-2-8/h4,7-8H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRBDIUVNRUBAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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